钨酸铈(Ce2W3O12)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cerium tungsten oxide (Ce2W3O12) is a compound that includes cerium, tungsten, and oxygen . It is also known as cerium tungstate . This compound has been used in various fields, including inorganic chemistry .

Synthesis Analysis

Cerium tungsten oxide can be synthesized using various methods. For instance, Ruthenium (Ru) and cerium (Ce) doped tungsten oxide (WO3) were successfully synthesized at various concentrations (1–5 wt.%) by a microwave irradiation method .Molecular Structure Analysis

The molecular structure of cerium oxide nanostructures has been studied using topological descriptors, which predict the physical and chemical properties of any molecular structure .Chemical Reactions Analysis

Cerium-based materials, such as cerium oxide nanoparticles (CeO2 NPs), have been studied extensively for various heterogeneous reactions . Moreover, unique redox properties and structural defects have made ceria a desirable choice for selective hydrogenation reactions .Physical And Chemical Properties Analysis

Nanostructured cerium oxide (CeO2) has outstanding physical and chemical properties . These properties have attracted extensive interests over the past few decades in environment and energy-related applications .科学研究应用

Electrochromic Performance Enhancement

Specific Scientific Field

Material Science, Nanotechnology

Summary of the Application

Cerium-doped tungsten oxide nanostructures are used to enhance the electrochromic performance of devices. These devices have applications in energy-related fields, particularly in dynamic controllable smart windows .

Methods of Application

The nanostructures are synthesized using a simple solvothermal method from cerium chloride salt (CeCl3·7H2O) and tungsten hexachloride (WCl6) precursors . The as-prepared samples are characterized using electron microscopies, X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and Raman spectroscopy .

Results or Outcomes

The Ce-doped tungsten oxides exhibited higher optical contrasts of 44.3%, 49.7%, and 39.4% for the 1:15, 1:10, and 1:5 Ce/W ratios respectively, compared with 37.4% for the pure W18O49 nanowires . The Ce/W = 1:15 samples presented an improved coloration efficiency of 67.3 cm2 C−1 against 62 cm2 C−1 for pure W18O49 .

Catalyst in Redox Reactions

Specific Scientific Field

Chemistry, Environmental Science

Summary of the Application

Cerium-tungsten oxides are used as catalysts in redox reactions. They are particularly effective in reactions involving nitrogen oxides (NOx), which are harmful pollutants .

Methods of Application

The cerium-tungsten oxides are supported on activated red mud, a waste product from the aluminum industry. This creates a catalyst that is both effective and environmentally friendly .

Results or Outcomes

The cerium-tungsten supported red mud based catalyst kept above 90% NO conversion at temperatures ranging from 219–480 °C . The presence of Ce3+ and unsaturated chemical bonds improved the redox properties of the catalyst .

安全和危害

未来方向

As a low-cost rare earth material, Ce-based materials have a bright future in the field of electrocatalysis due to replacing precious metal and some transition metals . Furthermore, nanoscale tungsten oxides are a hot research topic because of their impeccable performance in different fields, particularly electrochromic performance and energy-saving applications in dynamic controllable smart windows .

属性

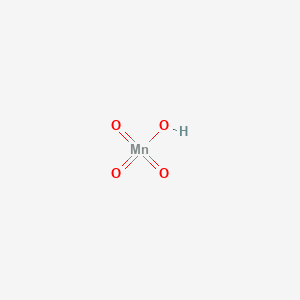

IUPAC Name |

cerium(3+);oxygen(2-);tungsten |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ce.9O.2W/q2*+3;9*-2;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMOMAJHUNGVIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ce+3].[Ce+3].[W].[W] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ce2O9W2-12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

791.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cerium tungsten oxide (Ce2W3O12) | |

CAS RN |

13454-74-5 |

Source

|

| Record name | Cerium tungsten oxide (Ce2W3O12) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013454745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerium tungsten oxide (Ce2W3O12) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicerium tritungsten dodecaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。